molecular formula C25H20N6O3S B6532247 4-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1019098-63-5

4-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B6532247
CAS No.: 1019098-63-5
M. Wt: 484.5 g/mol
InChI Key: NGASWMYXAYZIHW-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a phenoxy group at the 4-position of the benzene ring and a pyridazine-pyrazole hybrid moiety linked via an aniline bridge. The sulfonamide group (-SO₂NH₂) is a critical pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, kinase targets) due to its ability to coordinate metal ions or participate in hydrogen bonding .

Properties

IUPAC Name

4-phenoxy-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N6O3S/c32-35(33,23-13-11-22(12-14-23)34-21-5-2-1-3-6-21)30-20-9-7-19(8-10-20)27-24-15-16-25(29-28-24)31-18-4-17-26-31/h1-18,30H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGASWMYXAYZIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)NC4=NN=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide, with the CAS number 1019098-63-5, is a compound that has garnered attention for its potential biological activities. This article reviews its biological effects, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula C25H20N6O3SC_{25}H_{20}N_{6}O_{3}S and a molecular weight of 484.5 g/mol. Its structure includes a phenoxy group, a sulfonamide moiety, and a pyrazole-pyridazine linkage, which may contribute to its biological activity.

PropertyValue
CAS Number1019098-63-5
Molecular FormulaC₃₁H₃₁N₇O₄S
Molecular Weight484.5 g/mol

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study comparing various derivatives of benzenesulfonamide noted that certain compounds demonstrated potent activity against Leishmania species, with IC50 values indicating effective inhibition of parasitic growth . The specific IC50 values for related compounds suggest that modifications in the chemical structure can enhance efficacy.

The mechanism by which this compound exerts its biological effects may involve inhibition of specific enzymes or pathways critical for microbial survival. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria and protozoa. This inhibition disrupts nucleic acid synthesis, leading to microbial cell death.

Study on Leishmaniasis

In a comparative study involving various benzenesulfonamide derivatives against Leishmania spp., several compounds were tested for their in vitro activity. The study found that some derivatives exhibited IC50 values as low as 0.059 mM against L. infantum and L. amazonensis, highlighting the potential of these compounds in treating leishmaniasis .

Cardiovascular Effects

Another area of research explored the cardiovascular effects of sulfonamide derivatives using isolated rat heart models. The study indicated that certain derivatives could significantly alter perfusion pressure and coronary resistance, suggesting potential therapeutic applications in cardiovascular diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analog is 4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide . The key difference lies in the substitution at the 4-position of the benzene ring: a fluorine atom replaces the phenoxy group. Fluorine’s electron-withdrawing nature may enhance metabolic stability and membrane permeability compared to the bulkier phenoxy substituent, which could improve pharmacokinetic properties. However, the phenoxy group’s aromaticity might facilitate stronger hydrophobic interactions in target binding.

Pyrazoline vs. Pyridazine-Pyrazole Hybrids

Compounds such as 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides (e.g., derivatives from ) replace the pyridazine-pyrazole moiety with a pyrazoline ring . In contrast, the pyridazine-pyrazole hybrid in the target compound offers planar rigidity, which may improve selectivity for flat binding pockets (e.g., ATP-binding sites in kinases).

Halogenated and Complex Hybrid Systems

The patent-derived compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () incorporates a chromen-4-one core and dual fluorine substituents . This complex architecture enhances π-stacking and dipole interactions, reflected in its higher molecular weight (589.1 g/mol) compared to the target compound (estimated ~480–500 g/mol). The chromenone moiety may confer fluorescence properties useful in cellular imaging or target engagement studies.

Key Data and Comparative Analysis

Compound Key Substituents Molecular Weight (g/mol) Reported Activity Reference
4-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide Phenoxy, pyridazine-pyrazole ~480–500 (estimated) N/A (structural inference suggests kinase/carbonic anhydrase inhibition potential) N/A
4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide Fluoro, pyridazine-pyrazole ~450–470 (estimated) N/A (improved solubility predicted)
4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides Hydroxyphenyl, pyrazoline ~350–400 Carbonic anhydrase inhibition (IC₅₀: 10–50 nM); cytotoxicity in cancer cell lines
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Dual fluoro, chromenone, pyrazolo-pyrimidine 589.1 Anticancer activity (specific targets undisclosed; mass spec: M⁺+1 = 589.1)

Research Findings and Implications

  • Electron-Withdrawing vs. Bulky Substituents: Fluorine substitution () may enhance solubility and metabolic stability, whereas phenoxy groups (target compound) could improve target affinity through hydrophobic interactions .
  • Scaffold Rigidity : The pyridazine-pyrazole hybrid’s planar structure (target compound) likely enhances selectivity for kinases or flat enzyme pockets compared to flexible pyrazoline derivatives .
  • Multitarget Potential: Chromenone-containing analogs () demonstrate the feasibility of designing multitarget inhibitors, though synthetic complexity increases .

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